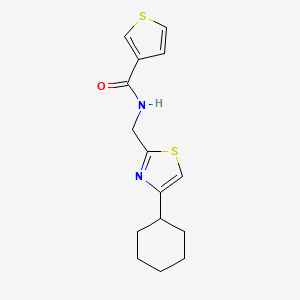
N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound that features a thiazole ring and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide typically involves the condensation of a thiazole derivative with a thiophene carboxylic acid derivative. One common method includes the use of cyclohexylamine, thioamide, and thiophene-3-carboxylic acid under specific reaction conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
科学的研究の応用
N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the
生物活性
N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiophene ring fused with a thiazole moiety, which is known to contribute to its biological properties. The molecular formula can be expressed as C14H16N2OS, indicating the presence of sulfur and nitrogen, which are often associated with biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including those similar to this compound. For instance, research demonstrated that certain carboxamide analogues exhibited significant activity against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli .
Table 1: Antibacterial Efficacy of Thiophene Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Compound A | E. coli ST131 | 1.5 µg/mL | β-lactamase inhibition |
| Compound B | E. coli K12 | 2.0 µg/mL | Cell wall synthesis disruption |
| This compound | TBD | TBD | TBD |
Cytotoxic Activity
In addition to antibacterial properties, the compound's potential cytotoxic effects against various cancer cell lines have been explored. While specific data on this compound is limited, related compounds have shown promising results in inhibiting the proliferation of cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) cells .
Table 2: Cytotoxic Effects of Related Compounds
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound X | A549 | 5.44 | Apoptosis induction |
| Compound Y | MCF-7 | 7.15 | Cell cycle arrest at S phase |
The mechanisms by which this compound exerts its biological effects likely involve interactions with specific cellular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial resistance mechanisms, such as β-lactamases.
- Induction of Apoptosis : Cytotoxic activity may be mediated through pathways that trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Evidence suggests that some thiophene derivatives can arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation.
Case Studies
A notable study investigated the effects of thiophene derivatives on ESBL-producing E. coli. The researchers utilized molecular docking studies alongside in vitro assays, confirming that certain compounds exhibited strong binding affinities to the active sites of target enzymes, suggesting potential for drug development against antibiotic-resistant bacteria .
特性
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c18-15(12-6-7-19-9-12)16-8-14-17-13(10-20-14)11-4-2-1-3-5-11/h6-7,9-11H,1-5,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHGOSHMEAYLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














